molecular formula C9H9FO4 B13699867 2-Fluoro-5-methoxymandelic acid

2-Fluoro-5-methoxymandelic acid

Cat. No.: B13699867
M. Wt: 200.16 g/mol
InChI Key: RPXJXSOMLRYZQN-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxymandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to the benzene ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxymandelic acid typically involves the introduction of the fluorine and methoxy groups onto the benzene ring, followed by the formation of the mandelic acid structure. One common method involves the nucleophilic substitution of a fluorine atom onto a suitable aromatic precursor, followed by the introduction of the methoxy group through electrophilic substitution. The final step involves the oxidation of the resulting intermediate to form the mandelic acid structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors and other advanced technologies may be employed to improve the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxymandelic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or other reduced compounds. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-5-methoxymandelic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxymandelic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxybenzoic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxybenzaldehyde

Uniqueness

2-Fluoro-5-methoxymandelic acid is unique due to the combination of its fluorine and methoxy substituents on the benzene ring, along with the mandelic acid structure. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9FO4/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)

InChI Key

RPXJXSOMLRYZQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(C(=O)O)O

Origin of Product

United States

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